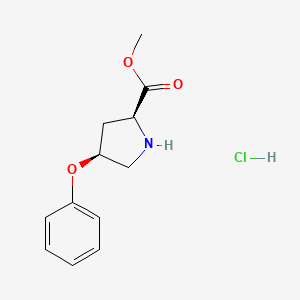

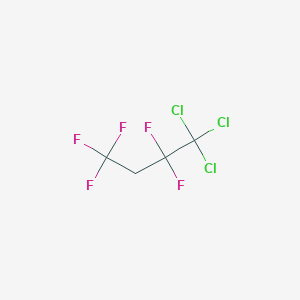

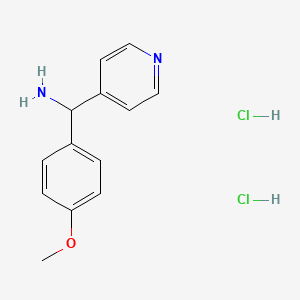

![molecular formula C10H6ClN5 B1419826 2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine CAS No. 1110542-95-4](/img/structure/B1419826.png)

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine

Overview

Description

The compound “2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine” is a heterocyclic compound . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The resultant triazole was further converted to 6-chloro-N-(6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine through one-pot reaction by condensation with appropriate aromatic acids in the presence of phosphorus oxychloride .Molecular Structure Analysis

The structure of the compound is based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The resultant triazole was further converted to 6-chloro-N-(6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine through one-pot reaction by condensation with appropriate aromatic acids in the presence of phosphorus oxychloride .Scientific Research Applications

Antidiabetic Potential

- Synthesis and Anti-diabetic Evaluation : A study synthesized and evaluated a series of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. The compounds exhibited strong Dipeptidyl peptidase-4 (DPP-4) inhibition, and some showed significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Synthesis Studies

- X-ray Structure and Efficient Synthesis : Research focused on the efficient synthesis of triazolopyridines and their structural characterization using X-ray diffraction. The study demonstrates the synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).

- Density Functional Theory Calculations : Another study synthesized a compound related to pyridazine analogs and confirmed its structure through X-ray diffraction, performing density functional theory calculations to understand its properties (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Biological and Pharmacological Activities

- Antitumor and Anti-inflammatory Potential : Research on pyridazine derivatives showed significant antitumor and anti-inflammatory activities. The compounds were synthesized and characterized using various spectroscopic techniques, with structural confirmations through X-ray diffraction (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

- Cytotoxic Agents : A study described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, evaluating their in vitro cytotoxic activities against various cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma cells (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).

- Antifungal Activity : The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides with an 1,2,4-oxadiazol cycle were explored for their potential biological properties, including antifungal activity (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Antimicrobial Evaluations

- Antibacterial and Antifungal Activities : A study presented an iodine(III)-mediated synthesis of new triazolo[4,3-a]pyridines and evaluated their antimicrobial activity, proving them as potent antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).

Future Directions

The compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These properties make it a promising candidate for drug design, discovery, and development .

properties

IUPAC Name |

6-chloro-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5/c11-8-4-5-9-13-14-10(16(9)15-8)7-3-1-2-6-12-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJZVTGJTQYPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

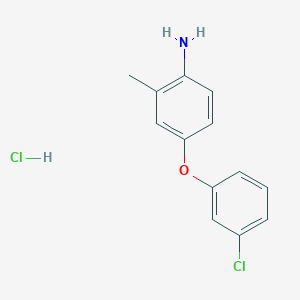

![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)

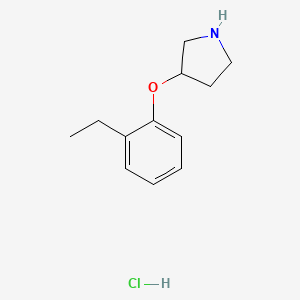

![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)